molecular formula C33H28N2O3S B11177244 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate

2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate

Cat. No.: B11177244
M. Wt: 532.7 g/mol
InChI Key: LBPJZIPFPPMDLO-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves multiple steps. One common method includes the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by further reactions to introduce the phenothiazine moiety . The reaction conditions often require the use of catalysts such as Zn2+, Sn2+, or Cu2+ exchanged tungstophosphoric acid supported on γ-Al2O3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted hydrothermal methods can enhance the efficiency and yield of the synthesis . Optimization of reaction conditions, such as temperature and catalyst concentration, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 10H-phenothiazine-10-carboxylate is unique due to its combined structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C33H28N2O3S

Molecular Weight

532.7 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(4-methylbenzoyl)quinolin-6-yl] phenothiazine-10-carboxylate

InChI

InChI=1S/C33H28N2O3S/c1-21-13-15-23(16-14-21)31(36)35-26-18-17-24(19-25(26)22(2)20-33(35,3)4)38-32(37)34-27-9-5-7-11-29(27)39-30-12-8-6-10-28(30)34/h5-20H,1-4H3

InChI Key

LBPJZIPFPPMDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)C(=CC2(C)C)C

Origin of Product

United States

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